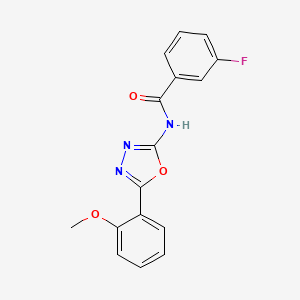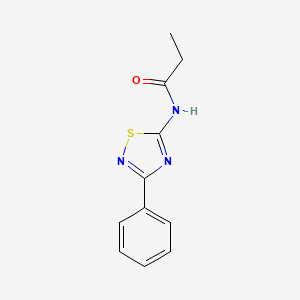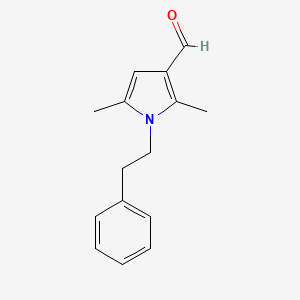![molecular formula C20H23NO2 B2989845 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione CAS No. 313661-63-1](/img/structure/B2989845.png)
2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The compound “2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione” belongs to this family. Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Synthesis Analysis
Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another reaction involves the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives were determined based on Lipinski’s rule of five . The data are reported as follows: chemical shift in ppm (δ), integration area, multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet), and coupling constant (Hz) .Scientific Research Applications
Molecular Structure Characterization
Isoindoline derivatives, including those with adamantyl groups, are characterized for their molecular structure using techniques like X-ray single-crystal diffraction. These studies reveal insights into the crystalline structure and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications in materials science and drug design (Duru, Evecen, Tanak, & Ağar, 2018).
Green Synthesis Methods
Research on isoindoline-1,3-dione derivatives emphasizes developing greener synthesis methods. For instance, using water extract of onion peel ash as a green catalytic system highlights an eco-friendly approach to synthesizing these compounds. This method avoids harmful reagents, contributing to sustainable chemistry practices (Malaysian Journal, Chia, Chee, Zohirul Haziq Aziz, Mohd Radzi, & Kan, 2019).
Antimicrobial and Antimicrobial Activities
The antimicrobial and anti-inflammatory potentials of isoindoline-1,3-dione derivatives are explored, indicating their significance in medicinal chemistry. Compounds like 2-(dimethylaminomethyl)isoindoline-1,3-dione show considerable antimicrobial activity, suggesting their applicability in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).
Pharmacological Applications
Isoindoline derivatives are also investigated for their pharmacological applications, such as inhibiting enzymes related to Alzheimer's disease. Their role as AChE inhibitors demonstrates the potential for developing therapeutic agents for neurodegenerative diseases (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
Mechanism of Action
Target of Action
The primary targets of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione are the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in several neurological processes, including motor control, reward, and cognition .
Mode of Action
This compound interacts with its targets by modulating the dopamine receptors D2 and D3 . The compound acts as a ligand, binding to the allosteric site of these receptors . This interaction can lead to changes in the receptor’s conformation, influencing its ability to bind with its natural ligand, dopamine .
Biochemical Pathways
The compound’s interaction with the dopamine receptors affects the dopaminergic neurotransmission pathway . This pathway is involved in transmitting signals in the brain that affect various functions, including motor control and reward mechanisms . By modulating this pathway, this compound can influence these neurological processes .
Pharmacokinetics
These compounds are predicted to have good affinity and some pharmacokinetic parameters . .
Result of Action
The modulation of the dopamine receptors by this compound can result in various molecular and cellular effects. For instance, it has been suggested that isoindoline-1,3-dione derivatives could have potential applications as antipsychotic agents . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for the research on “2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione” could involve further exploration of its potential as an antipsychotic agent, given its modulation of the dopamine receptor D3 . Additionally, more research could be done to improve the green synthesis technique for isoindolines/dioxoisoindolines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[2-(1-Adamantyl)ethyl]isoindoline-1,3-dione are largely determined by its interactions with various biomolecules. It has been suggested that isoindoline-1,3-dione derivatives may have affinity for the human dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This suggests that this compound may play a role in biochemical reactions involving this receptor.
Cellular Effects
The cellular effects of this compound are not fully understood. Isoindoline-1,3-dione derivatives have been shown to have a variety of effects on cells. For example, some isoindoline-1,3-dione derivatives have been found to exhibit anticancer activity, inducing apoptosis and necrosis in certain types of cancer cells
Molecular Mechanism
Based on its predicted affinity for the dopamine receptor D2 , it is possible that it may exert its effects through interactions with this receptor
properties
IUPAC Name |
2-[2-(1-adamantyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-18-16-3-1-2-4-17(16)19(23)21(18)6-5-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-4,13-15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONSGYSOKDQZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)


![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)
